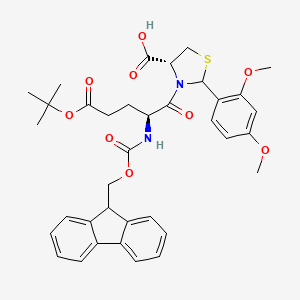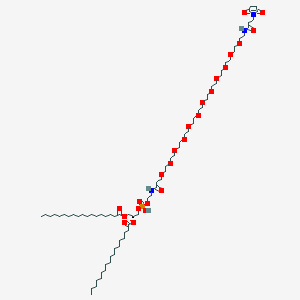
MAL-PEG12-DSPE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MAL-PEG12-DSPE is a polyethylene glycol (PEG)-based PROTAC linker . It is a micelle building block that can react with a free thiol through the maleimide .
Synthesis Analysis
This compound can be used in the synthesis of a series of PROTACs . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of this compound is C75H140N3O24P . The InChI Key is NSUQHFQCPXYHBT-UPFDQZFOSA-N . The Canonical SMILES is CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC .Chemical Reactions Analysis
MAL-dPEG12-DSPE is a micelle building block that can react with a free thiol through the maleimide .Physical And Chemical Properties Analysis
The molecular weight of this compound is 1498.9 g/mol . The XLogP3-AA is 11.6 . It has 3 hydrogen bond donors and 24 hydrogen bond acceptors . It has 86 rotatable bonds . The exact mass is 1497.95643934 g/mol .Mécanisme D'action
- The ultimate goal is to selectively degrade the target protein by leveraging the intracellular ubiquitin-proteasome system .
- The PROTAC then recruits the E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Avantages Et Limitations Des Expériences En Laboratoire
Methyl-PEG12-DSPE has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize in the lab. Additionally, it is a relatively stable molecule, making it suitable for long-term storage. However, one of the main limitations is that it is not very soluble in water, making it difficult to use in certain experiments.
Orientations Futures
Methyl-PEG12-DSPE has a wide range of potential applications in the future. One potential application is in the field of gene delivery. Methyl-PEG12-DSPE has been shown to be capable of carrying genetic material, making it a potential tool for gene therapy. Additionally, it could be used in the development of new drugs, as it has been shown to increase the solubility of lipophilic molecules. Finally, it could be used in the development of new biomaterials, as it has been shown to increase the permeability of cell membranes.
Méthodes De Synthèse
Methyl-PEG12-DSPE is synthesized through a process called “solid-phase synthesis”. This process involves the attachment of a fatty acid chain to a glycerol backbone, followed by the attachment of a PEG12 group. The fatty acid chain is typically composed of either stearic acid or palmitic acid. The PEG12 group is then attached to the fatty acid chain. This process is completed by the addition of a methyl group to the PEG12 group. The resulting molecule is Methyl-PEG12-DSPE.
Applications De Recherche Scientifique
Methyl-PEG12-DSPE has been used in a variety of scientific research applications. It has been used in drug delivery systems, cell culture, and biochemistry. In drug delivery systems, Methyl-PEG12-DSPE has been used to encapsulate and deliver drugs to targeted areas in the body. It has also been used in cell culture to create artificial cell membranes. In biochemistry, Methyl-PEG12-DSPE has been used to study the interactions between lipophilic and hydrophilic molecules.
Safety and Hazards
Propriétés
IUPAC Name |
[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H140N3O24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-74(83)99-67-69(102-75(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-101-103(85,86)100-44-40-77-71(80)38-42-87-45-47-89-49-51-91-53-55-93-57-59-95-61-63-97-65-66-98-64-62-96-60-58-94-56-54-92-52-50-90-48-46-88-43-39-76-70(79)37-41-78-72(81)35-36-73(78)82/h35-36,69H,3-34,37-68H2,1-2H3,(H,76,79)(H,77,80)(H,85,86)/t69-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUQHFQCPXYHBT-UPFDQZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H140N3O24P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1498.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


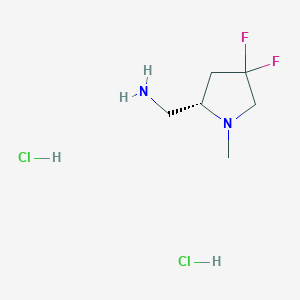
![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)
![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)
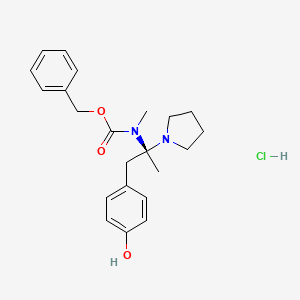
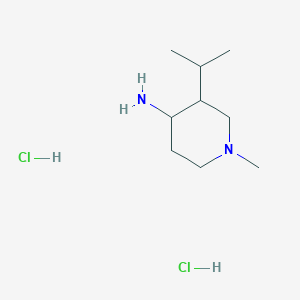
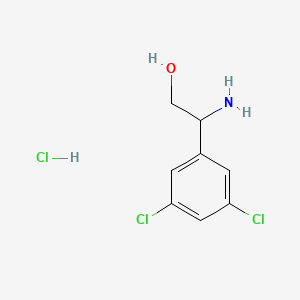

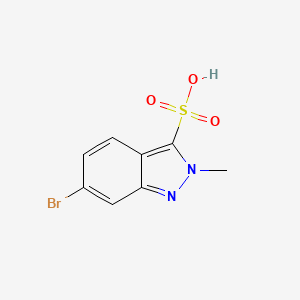

![tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6307226.png)
